molecular formula C20H16N2O2 B1605203 Benzamide, N,N'-1,4-phenylenebis- CAS No. 5467-04-9

Benzamide, N,N'-1,4-phenylenebis-

Cat. No.: B1605203
CAS No.: 5467-04-9
M. Wt: 316.4 g/mol
InChI Key: ABRHLWPJYNIPHN-UHFFFAOYSA-N
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Description

“Benzamide, N,N’-1,4-phenylenebis-” is a chemical compound with the molecular formula C20H16N2O2 . It is also known by other names such as N,N’- (1,4-Phenylene)dibenzamide, N- (4-benzamidophenyl)benzamide, and N,N’-Dibenzoyl-p-phenylenediamine .


Synthesis Analysis

The synthesis of N,N’- (1,2-phenylene)-bis [4- (azidomethyl)benzamide] (2) by direct nucleophilic disubstitution of the suitable dihalogen precursor 1 with NaN3 is reported . N,N’-1,2-Phenylenebis [4- (chloromethyl)benzamide] (3) was obtained in 61% yield by nucleophilic acyl substitution of 4- (chloromethyl)benzoyl chloride (2) with 1,2-phenylenediamine (1) under basic conditions .


Molecular Structure Analysis

The structure of the compound was fully characterized by FT-IR, 1H NMR, 13C NMR, EI-MS, elemental analysis, and melting point determination . The compound’s 2D and 3D conformer structures are available .


Chemical Reactions Analysis

The preparation of the compound was carried out by double nucleophilic substitution of the suitable dihalogen precursor with NaN3 . The compound was obtained in 61% yield by nucleophilic acyl substitution of 4- (chloromethyl)benzoyl chloride with 1,2-phenylenediamine under basic conditions .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 316.4 g/mol . It has a XLogP3 value of 3.5, indicating its lipophilicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass of the compound is 316.121177757 g/mol .

Scientific Research Applications

Chemical Synthesis

Benzamide derivatives, such as N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide), are synthesized through nucleophilic acyl substitution under basic conditions. These compounds are characterized by various methods including FT-IR, NMR, and melting point determinations, suggesting their importance in organic synthesis and material science (Bachl & Díaz, 2010).

Polymer Science

In polymer science, benzamide derivatives have been used to synthesize aromatic amide and carboxyl functionalized polymers. These polymers, like ω-amidopolystyrene, are synthesized using poly(styryl)lithium and benzamide derivatives, exhibiting potential applications in materials science (Summers & Quirk, 1998).

Conformational Analysis of Polyamides

Benzamide derivatives are also important in the study of polyamides' properties. For instance, the conformation of aromatic polyamides like poly(1,4-phenylene terephthalamide) in sulfuric acid has been investigated. Such studies are crucial for understanding the behavior of polyamides in various solvents, which is important for their application in materials science (Arpin & Strazielle, 1977).

Synthesis of Liquid Crystalline Compounds

Benzamide-based diamine derivatives have been synthesized and their liquid crystalline behaviors investigated, indicating potential applications in the field of liquid crystal technology (Liu Xiu-ying & Wang Yu-yang, 2010).

Corrosion Inhibition

Benzamide derivatives like N,N'-(1,4-phenylene)bis derivatives have been studied as corrosion inhibitors for metals in acidic environments. These studies are significant for the development of effective corrosion prevention strategies in industrial settings (Singh & Quraishi, 2016).

Biological Activity

Certain benzamide derivatives have been found to possess biological activities, such as antimicrobial and antiproliferative effects. These findings are crucial for the development of new therapeutic agents (Kumar et al., 2012).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and is suspected of causing genetic defects . Special instructions should be obtained before use and all safety precautions should be read and understood . Personal protective equipment should be used as required .

Future Directions

The compound represents a versatile building block for the synthesis of a library of 3,1,5-benzoxadiazepines with potential bioactivities that could lead to potential new drug candidates .

Mechanism of Action

N,N’-(1,4-Phenylene)dibenzamide, also known as N-(4-benzamidophenyl)benzamide or Benzamide, N,N’-1,4-phenylenebis-, is a chemical compound with the formula C20H16N2O2 . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

It is known that the compound can interact with nucleotides, accelerating cross-linking . The specific nature of these interactions and the resulting changes in cellular function are areas of ongoing research.

Biochemical Analysis

Biochemical Properties

Benzamide, N,N’-1,4-phenylenebis- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain amide hydrolases, which are enzymes that catalyze the hydrolysis of amide bonds . The nature of these interactions often involves the formation of hydrogen bonds between the amide groups of the compound and the active sites of the enzymes. This interaction can lead to the inhibition or activation of the enzyme, depending on the specific context.

Cellular Effects

Benzamide, N,N’-1,4-phenylenebis- has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the activity of certain signaling proteins, leading to altered cellular responses. Additionally, it has been found to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of Benzamide, N,N’-1,4-phenylenebis- involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation . This binding is often mediated by hydrogen bonds and hydrophobic interactions. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, thereby modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzamide, N,N’-1,4-phenylenebis- have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Benzamide, N,N’-1,4-phenylenebis- vary with different dosages in animal models. At low doses, the compound has been found to have minimal effects on cellular function . At higher doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain dosage levels. These findings highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

Benzamide, N,N’-1,4-phenylenebis- is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels . For example, the compound can inhibit the activity of certain amide hydrolases, leading to changes in the levels of amide-containing metabolites. Additionally, it can affect the activity of enzymes involved in the synthesis and degradation of other biomolecules, thereby modulating overall metabolic activity.

Transport and Distribution

The transport and distribution of Benzamide, N,N’-1,4-phenylenebis- within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be transported into cells via specific membrane transporters, and it can bind to intracellular proteins that facilitate its distribution within the cell. These processes are crucial for the compound’s biological activity and its effects on cellular function.

Subcellular Localization

The subcellular localization of Benzamide, N,N’-1,4-phenylenebis- is an important factor that influences its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Additionally, the compound can be targeted to other organelles, such as the mitochondria, where it can influence cellular metabolism and energy production.

Properties

IUPAC Name

N-(4-benzamidophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c23-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)22-20(24)16-9-5-2-6-10-16/h1-14H,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRHLWPJYNIPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70969953
Record name N,N'-(1,4-Phenylene)dibenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5467-04-9
Record name N,N'-Dibenzoyl-p-phenylenediamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28629
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-(1,4-Phenylene)dibenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-(BENZOYLAMINO)PHENYL)BENZAMIDE
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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